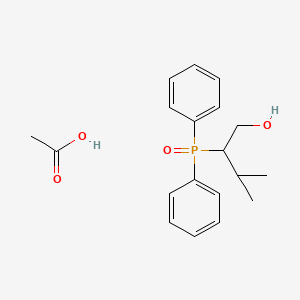
Acetic acid;2-diphenylphosphoryl-3-methylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2-diphenylphosphoryl-3-methylbutan-1-ol is a compound with the molecular formula C19H25O4P It is a complex organic molecule that features both acetic acid and a phosphoryl group attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-diphenylphosphoryl-3-methylbutan-1-ol typically involves multiple steps. One common method is the esterification of acetic acid with 2-diphenylphosphoryl-3-methylbutan-1-ol. This reaction is usually catalyzed by a strong acid, such as sulfuric acid, and requires heating to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-diphenylphosphoryl-3-methylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The phosphoryl group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphoryl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can react with the phosphoryl group.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phosphates or phosphonates.
Scientific Research Applications
Acetic acid;2-diphenylphosphoryl-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which acetic acid;2-diphenylphosphoryl-3-methylbutan-1-ol exerts its effects involves interactions with various molecular targets. The phosphoryl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The alcohol and acetic acid moieties can also engage in hydrogen bonding, affecting the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
2-Diphenylphosphoryl-3-methylbutan-1-ol: Lacks the acetic acid moiety.
Acetic acid;2-diphenylphosphoryl-3-methylbutane: Similar structure but without the hydroxyl group.
Uniqueness
Acetic acid;2-diphenylphosphoryl-3-methylbutan-1-ol is unique due to the presence of both acetic acid and phosphoryl groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and interactions that are not possible with simpler analogs.
Properties
CAS No. |
89841-27-0 |
|---|---|
Molecular Formula |
C19H25O4P |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
acetic acid;2-diphenylphosphoryl-3-methylbutan-1-ol |
InChI |
InChI=1S/C17H21O2P.C2H4O2/c1-14(2)17(13-18)20(19,15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-2(3)4/h3-12,14,17-18H,13H2,1-2H3;1H3,(H,3,4) |
InChI Key |
SZXAETUYFONWOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CO)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


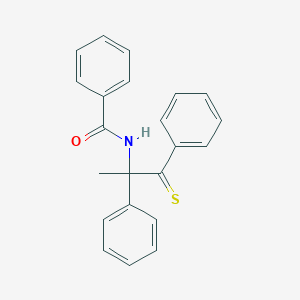
![2-[4-(Hexylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14395169.png)
![1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine](/img/structure/B14395178.png)
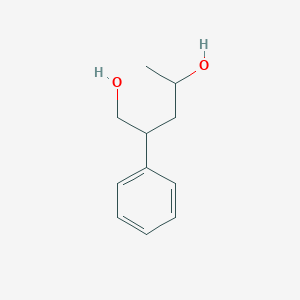

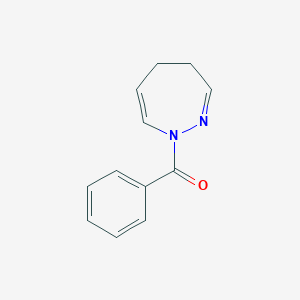

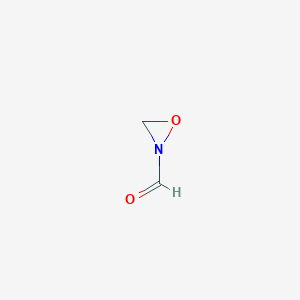
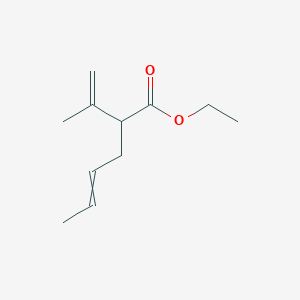
![1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14395205.png)
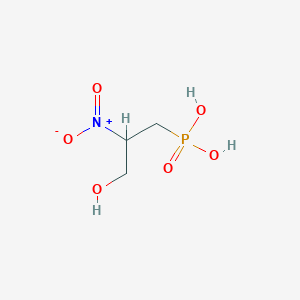
![4-[(4-Phenylpiperazin-1-yl)methyl]naphthalene-1-carbonitrile](/img/structure/B14395215.png)


